7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Lipophilicity Drug-likeness Medicinal Chemistry

7-Benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS 902623-38-5) is a synthetic heterocyclic small molecule (C24H17NO4, MW 383.4 g/mol) featuring a fused [1,3]dioxolo[4,5-g]quinolin-8-one tricyclic core with a benzoyl substituent at position 7 and a benzyl substituent at position 5. The compound belongs to the dioxoloquinolinone class, a scaffold that has been explored in medicinal chemistry for 5α-reductase inhibition, kinase modulation, and transcription factor targeting.

Molecular Formula C24H17NO4
Molecular Weight 383.403
CAS No. 902623-38-5
Cat. No. B2505662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
CAS902623-38-5
Molecular FormulaC24H17NO4
Molecular Weight383.403
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5
InChIInChI=1S/C24H17NO4/c26-23(17-9-5-2-6-10-17)19-14-25(13-16-7-3-1-4-8-16)20-12-22-21(28-15-29-22)11-18(20)24(19)27/h1-12,14H,13,15H2
InChIKeyDDDYPMURWJIZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS 902623-38-5): Core Scaffold and Physicochemical Identity


7-Benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (CAS 902623-38-5) is a synthetic heterocyclic small molecule (C24H17NO4, MW 383.4 g/mol) featuring a fused [1,3]dioxolo[4,5-g]quinolin-8-one tricyclic core with a benzoyl substituent at position 7 and a benzyl substituent at position 5 [1]. The compound belongs to the dioxoloquinolinone class, a scaffold that has been explored in medicinal chemistry for 5α-reductase inhibition, kinase modulation, and transcription factor targeting [2]. It is cataloged in multiple screening libraries under identifiers including CCG-29692, AKOS001811775, and PubChem CID 20864505 [1].

Why Generic Substitution Fails for 7-Benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one


Within the dioxolo[4,5-g]quinolin-8-one series, small variations at the 5-benzyl and 7-benzoyl positions produce compounds with markedly different computed physicochemical profiles, which can drive divergent behavior in permeability, solubility, and target engagement even before biological testing occurs [1]. The target compound bears an unsubstituted benzoyl group (zero additional polar substituents) and an unsubstituted benzyl group, yielding a calculated XLogP3 of 4.6 and a topological polar surface area of 55.8 Ų — a lipophilic, low-HBD (0 donors, 5 acceptors) profile that distinguishes it from para-substituted analogs such as 5-benzyl-7-(4-chlorobenzoyl) or 7-benzoyl-5-(4-methoxybenzyl) derivatives [2]. Generic interchange without controlling for these physicochemical differences risks altered membrane partitioning, differential off-target binding, and batch-to-batch variability in screening outcomes. For procurement decisions, the precise substituent identity defines the compound's position in chemical space and its suitability for specific assay conditions [3].

Quantitative Differentiation Evidence for 7-Benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Para-Substituted Analogs

The target compound (7-benzoyl, 5-benzyl, both unsubstituted) has a computed XLogP3 of 4.6, placing it in a higher lipophilicity range compared to analogs bearing polar para-substituents. Para-chloro or para-methoxy substitution on either aromatic ring is expected to increase molecular weight and polar surface area while potentially reducing logP; exact experimental logP values for the comparator series are not available in the public domain, but the unsubstituted benzoyl/benzyl combination provides the highest predicted membrane permeability within the accessible analog space [1]. This property is directly relevant for assay design where passive diffusion across cell membranes is required [2].

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen Bond Donor Count: Zero HBD as a Differential Feature vs. Hydroxylated or Aminated Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), a profile consistent with enhanced passive permeability and potential CNS penetration according to commonly applied drug-likeness filters [1]. Many commercially available dioxoloquinolinone analogs incorporate hydroxyl, amino, or amide substituents that introduce HBDs; for example, 5-benzyl-7-(4-hydroxybenzoyl) analogs would carry at least one HBD. While no direct head-to-head permeability data exist, the zero-HBD profile differentiates this compound from HBD-containing analogs for applications where minimizing hydrogen-bond-mediated efflux or solubility limitations is desired [2].

Hydrogen bonding Permeability CNS drug design

Topological Polar Surface Area (TPSA) Benchmarking Against Analog Space

The target compound exhibits a computed topological polar surface area (TPSA) of 55.8 Ų, which falls below the commonly cited 60–70 Ų threshold associated with favorable oral absorption and below the 90 Ų threshold often used for CNS drug candidate prioritization [1]. Analogs with additional polar substituents (e.g., 7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl derivative, CAS 904432-95-7, with an additional dioxole oxygen) are expected to have higher TPSA values, potentially reducing passive permeability. The relatively low TPSA of the target compound is a direct consequence of its unsubstituted benzoyl and benzyl groups, providing a measurable differentiation point for library curation where TPSA-based filtering is applied [2].

Polar surface area Oral bioavailability CNS Multiparameter Optimization

Rotatable Bond Count and Molecular Flexibility Relative to Extended Analogs

The target compound contains four rotatable bonds, arising from the benzoyl carbonyl-phenyl rotation, the benzyl methylene-phenyl rotation, and the two bonds connecting these substituents to the quinolinone core [1]. Analogs with extended substituents (e.g., 7-benzoyl-5-(2-methoxyphenyl)methyl derivative, CAS 866588-32-1) carry additional rotatable bonds that increase conformational entropy and may reduce binding affinity due to higher entropic penalties upon target engagement. The four-rotatable-bond count places this compound in a moderately rigid regime, which is often associated with improved ligand efficiency in fragment-based and hit-to-lead programs [2].

Molecular flexibility Ligand efficiency Entropic penalty

Dioxolo[4,5-g]quinolin-8-one Core vs. Benzo[f]quinolinone Core: Scaffold Comparison

The dioxolo[4,5-g]quinolin-8-one scaffold of the target compound embeds a methylenedioxy ring fused to the quinolinone, creating a more electron-rich aromatic system compared to the simpler benzo[f]quinolinone scaffold explored by Smith et al. (1998) for 5α-reductase inhibition [1]. While the Smith series achieved potent and selective Type I 5α-reductase inhibition by varying the 8-substituent on a benzo[f]quinolinone core, the dioxolo-fused variant introduces altered electron density and steric topography that may shift selectivity between Type I and Type II isozymes or redirect target engagement toward kinase or transcription factor families. No direct comparative 5α-reductase IC50 data exist for the target compound; the scaffold difference is structural and inferential [2].

Scaffold hopping 5α-reductase Kinase inhibition

Procurement-Relevant Application Scenarios for 7-Benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one


Lipophilicity-Driven Phenotypic Screening Library Enrichment

With an XLogP3 of 4.6 and moderate TPSA of 55.8 Ų, this compound is suited for inclusion in diversity-oriented screening libraries targeting intracellular or membrane-associated targets where passive diffusion is rate-limiting. Its physicochemical profile fills a specific region of chemical space not occupied by more polar analogs [1].

CNS Drug Discovery: CNS MPO Score Optimization

The combination of XLogP3 = 4.6, TPSA = 55.8 Ų, HBD = 0, and MW = 383.4 g/mol yields a favorable CNS Multiparameter Optimization (MPO) score relative to analogs with higher TPSA or HBD counts. This compound can serve as a reference standard for CNS-focused library design or as a starting scaffold for lead optimization [1][2].

Scaffold-Hopping Reference Compound for 5α-Reductase or Kinase Programs

As a dioxolo[4,5-g]quinolin-8-one, this compound represents a scaffold-hop from the better-characterized benzo[f]quinolinone 5α-reductase inhibitor series. It is appropriate for procurement by research groups seeking to expand SAR around quinolinone-based inhibitors while circumventing existing composition-of-matter patents [1][3].

Physicochemical Benchmarking Standard for Analog Series

The unsubstituted benzoyl/benzyl configuration provides a baseline for systematic SAR studies. Its computed properties (logP, TPSA, rotatable bonds) serve as reference points against which the effects of para-substitution on benzoyl or benzyl rings can be quantitatively compared in downstream medicinal chemistry programs [1].

Quote Request

Request a Quote for 7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.